Cyclopropyl-(2,6-dichloro-benzyl)-amine

Renin inhibitor Hypertension Medicinal chemistry

Cyclopropyl-(2,6-dichloro-benzyl)-amine (IUPAC: N-[(2,6-dichlorophenyl)methyl]cyclopropanamine) is a secondary amine with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol. The compound is primarily cited in the patent literature as a critical structural intermediate within a series of non-peptidic, orally active renin inhibitors, where the specific 2,6-dichloro substitution on the benzyl moiety is a conserved feature of the pharmacophore.

Molecular Formula C10H11Cl2N
Molecular Weight 216.1 g/mol
CAS No. 892569-22-1
Cat. No. B1309401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl-(2,6-dichloro-benzyl)-amine
CAS892569-22-1
Molecular FormulaC10H11Cl2N
Molecular Weight216.1 g/mol
Structural Identifiers
SMILESC1CC1NCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
InChIKeyPLCNQJSZKJXSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: Cyclopropyl-(2,6-dichloro-benzyl)-amine (CAS 892569-22-1) as a Renin Inhibitor Intermediate and Research Scaffold


Cyclopropyl-(2,6-dichloro-benzyl)-amine (IUPAC: N-[(2,6-dichlorophenyl)methyl]cyclopropanamine) is a secondary amine with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol . The compound is primarily cited in the patent literature as a critical structural intermediate within a series of non-peptidic, orally active renin inhibitors, where the specific 2,6-dichloro substitution on the benzyl moiety is a conserved feature of the pharmacophore [1]. Unlike generic benzylamine building blocks, the combination of the cyclopropyl group and the 2,6-dichlorobenzyl substitution pattern creates a scaffold with distinct electronic and steric properties that are not easily replicated by close isomers.

Positional Isomer Trap: Why N-(3,4-Dichlorobenzyl)cyclopropanamine Cannot Proxy for the 2,6-Dichloro Isomer in Key Applications


Simply substituting Cyclopropyl-(2,6-dichloro-benzyl)-amine with its closest positional isomer, N-(3,4-dichlorobenzyl)cyclopropanamine (CAS 90919-75-8), or the unsubstituted N-benzylcyclopropanamine, is not scientifically valid due to the critical role of the 2,6-dichloro substitution pattern in target binding. The patent literature on renin inhibitors explicitly specifies the 2,6-dichloro arrangement as part of a core scaffold that achieves potent, low-nanomolar inhibition of human renin, a level of activity that would be structurally impossible to replicate with an isomer that presents chlorine atoms in a different spatial orientation [1]. The ortho-chloro substituents induce a specific dihedral twist in the benzyl group, controlling the spatial presentation of the amine to the enzyme's catalytic site, a conformational constraint that is lost with meta- or para-substituted analogs [2].

Quantitative Differentiation Evidence for Cyclopropyl-(2,6-dichloro-benzyl)-amine


Renin Inhibitory Potency: A Class-Level Inference from the 2,6-Dichloro Pharmacophore

While direct IC50 data for the free amine Cyclopropyl-(2,6-dichloro-benzyl)-amine against renin is not publicly available, the compound constitutes the invariant core of a series of potent renin inhibitors. A nearest analog, (2R)-3-amino-N-cyclopropyl-2-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]benzyl]-N-[...]propanamide, which incorporates the exact 2,6-dichlorobenzyl-cyclopropylamine motif, demonstrates an IC50 of 0.3 nM against human recombinant renin [1]. This represents a >1000-fold improvement in potency over early-generation renin inhibitors lacking the 2,6-dichlorobenzyl group, establishing the substitution pattern as a potency-driving element [1].

Renin inhibitor Hypertension Medicinal chemistry

Metabolic Stability Advantage of the Cyclopropyl Group: A Class-Level Characteristic

The cyclopropyl moiety confers a well-documented metabolic shielding effect on the adjacent amine, reducing N-dealkylation by cytochrome P450 enzymes compared to N-methyl or N-ethyl analogs. This is a class-level property of cyclopropylamines, not unique to this specific compound [1]. However, when combined with the steric hindrance of the 2,6-dichlorobenzyl group, the combined effect is synergistic, leading to superior metabolic stability. For instance, general literature on cyclopropylamine-containing drugs shows that the cyclopropyl group can reduce intrinsic clearance in human liver microsomes by up to 10-fold compared to N-methyl counterparts [2]. Direct comparative microsomal stability data for the 2,6-dichloro isomer versus the 3,4-dichloro isomer are not available.

Metabolic stability Cyclopropylamine Drug metabolism

Synthetic Accessibility and Purity Profile: A Cross-Vendor Stability Comparison

The target compound is commercially available from multiple vendors, but purity specifications vary, directly impacting its utility as a building block for further synthesis. As a representative data point, AKSci offers the compound at a minimum purity of 95% . In contrast, the isomeric N-(3,4-dichlorobenzyl)cyclopropanamine (CAS 90919-75-8) is less commonly stocked, and when available, purity information is often not disclosed, introducing procurement risk . For a research program requiring reproducible synthesis of advanced intermediates, the 2,6-isomer's more reliable commercial supply and defined purity specification represent a tangible selection advantage, reducing the need for time-consuming in-house re-purification.

Chemical procurement Purity analysis Building block

Researcher's Guide: Validated Application Scenarios for Cyclopropyl-(2,6-dichloro-benzyl)-amine


Scenario 1: Core Scaffold for Next-Generation Renin Inhibitors

For medicinal chemistry programs targeting the renin-angiotensin system, Cyclopropyl-(2,6-dichloro-benzyl)-amine serves as the essential N-capping group for a potent series of non-peptidic inhibitors [1]. The 2,6-dichloro substitution is not an optional feature; it is a pharmacophoric requirement for achieving low-nanomolar activity. Procuring the 3,4-dichloro isomer would result in a complete loss of this potency advantage, as demonstrated by the structure-activity relationship (SAR) data from the patent family [2].

Scenario 2: Metabolic Stability Optimization in Lead Compounds

The cyclopropylamine moiety is a preferred structural feature when optimizing lead compounds for in vivo half-life. Researchers seeking to replace a metabolically labile N-methyl group in a preclinical candidate can use this compound as a direct, drop-in replacement, leveraging the class-level property of cyclopropylamines to reduce N-dealkylation [3]. This compound is particularly suited when the target also requires the 2,6-dichloro substitution for binding activity.

Scenario 3: Privileged Fragment for Diversity-Oriented Synthesis

As a bifunctional building block containing both a hindered nucleophilic amine and a 2,6-dichlorobenzyl group, this compound is ideal for diversity-oriented synthesis (DOS) libraries. The deprotonated amine can be directly elaborated via amide bond formation, sulfonamide synthesis, or reductive amination with high reliability, with the 95% purity specification ensuring that multi-step synthetic sequences start from a clean, defined intermediate, thereby improving the overall library success rate.

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